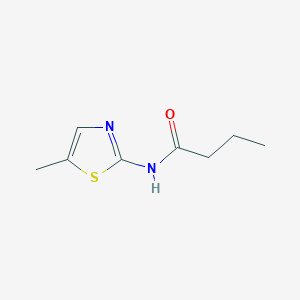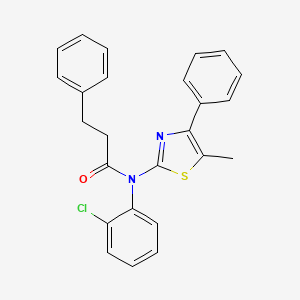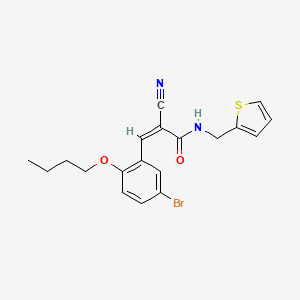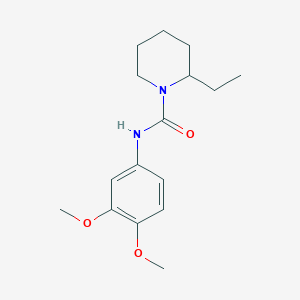
N-(5-methyl-1,3-thiazol-2-yl)butanamide
Übersicht
Beschreibung
N-(5-methyl-1,3-thiazol-2-yl)butanamide, also known as MTB or NSC-179, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTB is a thiazole derivative that has been studied for its ability to inhibit the activity of certain enzymes and proteins, making it a valuable tool in various fields of research.
Wirkmechanismus
N-(5-methyl-1,3-thiazol-2-yl)butanamide's mechanism of action involves its ability to inhibit the activity of certain enzymes and proteins. For example, N-(5-methyl-1,3-thiazol-2-yl)butanamide inhibits acetylcholinesterase by binding to its active site and preventing the breakdown of acetylcholine. This results in an increase in the levels of acetylcholine, which can have various effects on the body depending on the specific location and function of the affected neurons.
Biochemical and Physiological Effects:
N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to have various biochemical and physiological effects, depending on the specific enzyme or protein it inhibits. For example, inhibition of acetylcholinesterase can result in increased levels of acetylcholine, which can affect various processes such as muscle contraction, cognition, and memory. Inhibition of carbonic anhydrase can result in decreased production of bicarbonate ions, which can affect acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-1,3-thiazol-2-yl)butanamide has several advantages for lab experiments, including its ability to selectively inhibit the activity of certain enzymes and proteins, its relatively low cost, and its ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
There are several future directions for research on N-(5-methyl-1,3-thiazol-2-yl)butanamide, including its potential use as a therapeutic agent for various diseases, its applications in drug discovery, and its potential as a tool for studying the role of specific enzymes and proteins in various biological processes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(5-methyl-1,3-thiazol-2-yl)butanamide, as well as its interactions with other compounds and drugs.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3-thiazol-2-yl)butanamide has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(5-methyl-1,3-thiazol-2-yl)butanamide has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-7(11)10-8-9-5-6(2)12-8/h5H,3-4H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFBQGNPSVVDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4697875.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4697910.png)
![5-tert-butyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4697915.png)
![2-[2-(2,6-dimethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4697927.png)
![N'-isobutyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4697932.png)


![N~2~-(3-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4697952.png)
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4697954.png)
![ethyl 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4697962.png)
![3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4697965.png)
